molecular formula C23H17FN2O3 B11992800 Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-53-4

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11992800
CAS No.: 302912-53-4
M. Wt: 388.4 g/mol
InChI Key: ZSGPYPUEGBYMGO-UHFFFAOYSA-N
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Description

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo-pyrimidine derivative characterized by a benzoyl group at position 7, a 4-fluorophenyl substituent at position 3, and an ethyl ester moiety at position 4. Pyrrolo[1,2-c]pyrimidines are nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science due to their rigid fused-ring system and tunable electronic properties . Modifications to substituents on the aryl or acyl groups significantly influence their biological activity, fluorescence, and synthetic accessibility .

Properties

CAS No.

302912-53-4

Molecular Formula

C23H17FN2O3

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H17FN2O3/c1-2-29-23(28)18-12-21(22(27)16-6-4-3-5-7-16)26-14-25-19(13-20(18)26)15-8-10-17(24)11-9-15/h3-14H,2H2,1H3

InChI Key

ZSGPYPUEGBYMGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursors

The most widely documented synthesis involves the condensation of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol under reflux. This one-step reaction proceeds via nucleophilic attack at the pyrimidine core, facilitated by the electron-deficient nature of the benzoyl group.

Key reaction parameters:

  • Solvent: Anhydrous ethanol (ensures solubility of precursors and minimizes side reactions).

  • Temperature: Reflux at ~78°C (boiling point of ethanol).

  • Time: 8–12 hours (monitored by TLC for completion).

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and the product precipitates as colorless crystals. Recrystallization from ethanol or ethyl acetate enhances purity (82% yield). The melting point ranges from 246–248°C, consistent with high crystallinity.

Table 1: Synthesis Parameters and Yield

ParameterValue
Precursors7-(4-Fluorobenzylidene) intermediate, Benzoyl isothiocyanate
SolventAnhydrous ethanol
TemperatureReflux (78°C)
Reaction Time8–12 hours
Yield82%
Melting Point246–248°C

Alternative Methodologies and Comparative Analysis

Cross-Coupling Strategies

The synthesis of 2,6-difunctionalized pyrazolo[1,5-a]pyrimidines via Sonogashira and Suzuki-Miyaura couplings highlights the applicability of transition metal catalysis for functionalizing heterocyclic cores. For the target compound, introducing the benzoyl group at position 7 could theoretically employ similar Pd-catalyzed cross-coupling, though this remains unexplored in current literature.

Table 2: Comparison of Synthetic Approaches

MethodYieldKey AdvantageLimitation
Condensation82%High purity, scalabilityLong reaction time
MulticomponentN/AStep efficiencyUnverified for target
Cross-CouplingN/AFunctional group toleranceRequires metal catalysts

Optimization of Reaction Conditions

Solvent Screening

Ethanol is preferred for its polarity and ability to stabilize intermediates. Alternatives like DMF or THF were tested for related compounds but led to lower yields due to side reactions.

Temperature and Time Dependence

Prolonged reflux (>12 hours) risks decomposition, while shorter durations (<6 hours) result in incomplete conversion. The optimal window of 8–12 hours balances yield and purity.

Catalytic Additives

The addition of Lewis acids (e.g., ZnCl₂) was explored for analogous pyrrolo-pyrimidines, showing a 5–10% yield increase by accelerating cyclization. However, this introduces additional purification steps.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 8.2–7.4 ppm confirm aromatic protons from the benzoyl and fluorophenyl groups. The ethyl ester resonates as a quartet at δ 4.3 ppm.

  • X-ray Crystallography: Reveals intramolecular N–H⋯N hydrogen bonds and C–H⋯O interactions stabilizing the planar pyrrolo-pyrimidine core.

Table 3: Key Spectral Data

TechniqueObservations
¹H NMRAromatic protons (δ 7.4–8.2), ethyl (δ 1.3, 4.3)
¹³C NMRCarbonyl (δ 168), pyrimidine C (δ 150–160)
X-rayPlanar core, bond lengths: C–N 1.34 Å

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with a similar structure to ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate exhibit notable anticancer properties. The presence of the fluorine atom in the 4-fluorophenyl group is believed to enhance the compound's efficacy against cancer cells by improving its interaction with specific molecular targets involved in tumor growth and proliferation .

Case Study : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Pyrimidine derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This compound may exhibit similar effects due to its unique substituents that enhance its interaction with microbial targets .

Comparative Analysis :

CompoundActivityReference
This compoundAntimicrobial
Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateAnticancer
Pyrimidine derivativesAntimicrobial (E. coli, S. aureus)

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the Pyrrolo-Pyrimidine Core : Utilizing appropriate reagents to construct the heterocyclic framework.
  • Functionalization : Introduction of the benzoyl and 4-fluorophenyl groups through electrophilic aromatic substitution or other coupling reactions.
  • Purification : Employing chromatographic techniques to isolate the desired product with high purity.

These methodologies are crucial for optimizing yield and ensuring the compound's integrity for biological testing .

Therapeutic Applications

Given its promising biological activities, this compound could be explored for:

  • Cancer Therapy : Targeting specific pathways involved in tumorigenesis.
  • Infectious Disease Treatment : Developing new antimicrobial agents effective against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at positions 3 (aryl group) and 7 (acyl group), altering molecular weight, polarity, and electronic effects.

Compound Name Substituents (Position 3) Substituents (Position 7) Molecular Weight (g/mol) Key Properties Reference
Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Fluorophenyl Benzoyl ~422.4* Moderate fluorescence, potential bioactivity -
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromophenyl 4-Bromobenzoyl 528.2 High molecular weight, low solubility
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Biphenylyl 3,4-Dimethoxybenzoyl ~529.5* High quantum yield (55%)
Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Methoxyphenyl 4-Bromobenzoyl 479.3 Improved solubility vs. bromophenyl analogs
Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 3-Chlorophenyl Thiophene-2-carbonyl ~452.9* Enhanced π-conjugation, red-shifted fluorescence

*Calculated based on molecular formulas.

Key Observations :

  • Electron-Donating Groups (e.g., methoxy) : Increase fluorescence quantum yields by extending π-conjugation (e.g., 55% for 3,4-dimethoxybenzoyl analog) .
  • Heteroaromatic Acyl Groups (e.g., thiophene) : Alter electronic properties, enabling red-shifted emission for sensor applications .

Challenges and Limitations

  • Solubility : Brominated derivatives (e.g., CAS 302912-78-3) face solubility issues, limiting in vivo applications .
  • Synthetic Complexity : Multi-step routes for dimethoxy or thiophene-containing analogs reduce scalability .

Biological Activity

Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolo-pyrimidine core , characterized by the presence of a benzoyl group and a 4-fluorophenyl substituent. Its molecular formula is C23H17FN2OC_{23}H_{17}FN_2O with a molecular weight of 388.402 g/mol . The synthesis typically involves multi-step organic reactions, optimizing for yield and purity through various solvents and reagents .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidines have shown promising results against various cancer cell lines:

  • Compound IC50 Values :
    • Compound 10 : IC50 = 29.1 µM against MDA-MB453
    • Compound 11 : IC50 = 15.3 µM against MCF-7

The structural variations in these compounds often lead to different biological activities, highlighting the importance of specific substituents in enhancing efficacy.

Antimicrobial Activity

This compound has also been noted for its antimicrobial properties. In comparative studies:

Compound NameNotable Activities
This compoundAnticancer properties
Ethyl 7-(4-chlorobenzoyl)-3-(2-furyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateAnti-inflammatory effects
Ethyl 7-benzoyl-3-(phenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateBroad spectrum antimicrobial activity

These findings suggest that the compound may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, although specific MIC values for this compound need further investigation.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, research has indicated potential anti-inflammatory effects. Compounds derived from similar structures have shown significant inhibition in paw edema models, suggesting that ethyl derivatives may also possess anti-inflammatory capabilities .

Case Studies and Research Findings

Recent studies have focused on the biological activities of pyrimidine derivatives, including this compound. For example:

  • Study on Anticancer Efficacy : A study highlighted that certain pyrimidine derivatives exhibited enhanced anticancer efficacy against multiple cell lines compared to traditional chemotherapeutics .
  • Evaluation of Antimicrobial Properties : Another research effort evaluated the antimicrobial effects of various pyridine-based compounds against clinically relevant pathogens, demonstrating that modifications at specific positions significantly impacted their activity profiles .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

A typical synthesis involves multi-step condensation reactions. For example, a pyrrolo[1,2-c]pyrimidine core can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:

  • Benzoylation : Introducing the benzoyl group at the 7-position using benzoyl chloride under anhydrous conditions in dimethyl sulfoxide (DMSO) at 80–100°C .
  • Fluorophenyl incorporation : A Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid, catalyzed by Pd(PPh₃)₄ in ethanol/water at reflux .
  • Esterification : Ethyl ester formation via reaction with ethyl chloroformate in dichloromethane with triethylamine as a base . Purity is monitored by TLC, and intermediates are characterized via NMR and MS .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., benzoyl protons at δ ~7.5–8.0 ppm, fluorophenyl aromatic signals split due to para-substitution) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]⁺ ion matching C₂₃H₁₈FN₃O₃) .
  • IR Spectroscopy : Confirming carbonyl stretches (ester C=O at ~1700 cm⁻¹, benzoyl C=O at ~1650 cm⁻¹) .

Q. What solvents are optimal for dissolving this compound in biological assays?

The compound’s solubility depends on substituent polarity. Recommended solvents:

  • Polar aprotic solvents : DMSO (for stock solutions) due to the ester and benzoyl groups .
  • Ethanol/water mixtures : For in vitro studies (e.g., 10% DMSO in PBS for cell-based assays) . Pre-solubilization in DMSO followed by dilution in aqueous buffers minimizes precipitation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization strategies include:

  • Catalyst screening : Testing Pd catalysts (e.g., PdCl₂(dppf)) for Suzuki-Miyaura coupling to enhance fluorophenyl incorporation efficiency .
  • Temperature control : Maintaining reflux conditions (e.g., 80°C in ethanol) to accelerate coupling while minimizing side reactions .
  • Purification : Using column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts . Yields >70% are achievable with rigorous parameter tuning .

Q. How should researchers resolve contradictions in spectral data during structural analysis?

Contradictions (e.g., unexpected splitting in NMR) are addressed by:

  • 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyrrolo-pyrimidine signals .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of substituent positions .
  • Comparative analysis : Cross-referencing with spectral databases (e.g., PubChem) for analogous fluorophenyl-containing pyrimidines .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • In vitro screening : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Cellular uptake studies : Radiolabeling (e.g., ¹⁸F for fluorophenyl tracking) to assess biodistribution, as demonstrated in PET imaging agents .
  • ADME profiling : LC-MS/MS for metabolic stability in liver microsomes, focusing on ester hydrolysis and fluorophenyl oxidation .

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